3-Ethynyl-3'-isobutoxy-1,1'-biphenyl
Description
3-Ethynyl-3'-isobutoxy-1,1'-biphenyl is a biphenyl derivative featuring an ethynyl group at the 3-position and an isobutoxy substituent at the 3'-position. Biphenyl derivatives are widely studied for their structural versatility and applications in pharmaceuticals, materials science, and organic synthesis. The ethynyl group likely enhances π-conjugation and reactivity, while the isobutoxy moiety may influence solubility and steric interactions.
Properties
IUPAC Name |
1-ethynyl-3-[3-(2-methylpropoxy)phenyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O/c1-4-15-7-5-8-16(11-15)17-9-6-10-18(12-17)19-13-14(2)3/h1,5-12,14H,13H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEDHNNJLZUUIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C2=CC=CC(=C2)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-3’-isobutoxy-1,1’-biphenyl typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The ethynyl group can be introduced through a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
Industrial production of 3-Ethynyl-3’-isobutoxy-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-3’-isobutoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The biphenyl core can be reduced to form cyclohexyl derivatives.
Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
3-Ethynyl-3’-isobutoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Used in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-Ethynyl-3’-isobutoxy-1,1’-biphenyl involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the isobutoxy group can enhance the compound’s solubility and bioavailability. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structural and functional analogs provide context for understanding 3-ethynyl-3'-isobutoxy-1,1'-biphenyl:
Biphenyl Esters (e.g., [1,1′-Biphenyl]-4-yl-oxoethylbenzoate Derivatives)
- Structure : Biphenyl cores with ester substituents (e.g., anti-tyrosinase derivatives in ).
- Synthesis: Prepared via bromination of 1-([1,1′-biphenyl]-4-yl)ethan-1-one using NBS in PET/methanol .
- Applications : Anti-tyrosinase activity for dermatological/cosmetic use.
- Comparison : The ethynyl group in the target compound may offer greater π-conjugation for electronic applications, whereas ester groups prioritize enzymatic interactions.
Tetrahydro-biphenyl Derivatives (Compounds 13 and 14 in )
- Structure : Partially saturated biphenyl cores (2,3,4,5-tetrahydro).
- Synthesis : Pd-catalyzed coupling with iodobenzene and TBAF .
- Comparison : Saturation reduces aromaticity, altering electronic properties. The ethynyl-isobutoxy combination in the target compound likely enhances rigidity and polarizability compared to tetrahydro analogs.
Chlorinated Biphenyls (PCBs, e.g., PCB-147, PCB-148)
- Structure : Hexachloro-substituted biphenyls ().
- Properties : High environmental persistence and toxicity due to chlorine substituents.
Organometallic Biphenyls (e.g., Organomercury/Organotellurium Derivatives)
- Structure : Biphenyls with mercury or tellurium at the 3-position ().
- Applications : Theoretical DFT studies suggest utility in optoelectronics due to heavy atom effects.
- Comparison : The ethynyl group in the target compound avoids metal toxicity while retaining electronic tunability.
Data Table: Key Structural and Functional Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
